Cas no 77528-65-5 (5-Benzothiazolemethanol,4,5,6,7-tetrahydro-2-methyl-)
77528-65-5 structure
Product Name:5-Benzothiazolemethanol,4,5,6,7-tetrahydro-2-methyl-
CAS-nummer:77528-65-5
MF:C9H13NOS
MW:183.270621061325
CID:564490
PubChem ID:3018726
Update Time:2025-04-19
5-Benzothiazolemethanol,4,5,6,7-tetrahydro-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Benzothiazolemethanol,4,5,6,7-tetrahydro-2-methyl-
- (2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanol
- 4,5,6,7-tetrahydro-2-methylbenzothiazole-5-methanol
- 2-Methyl-5-hydroxymethyl-4,5,6,7-tetrahydro-benzo[d]thiazole
- VQVKKIYLIHOYPJ-UHFFFAOYSA-N
- 77528-65-5
- EINECS 278-711-2
- NS00058083
- 2-Methyl-5-hydroxymethyl-4,5,6,7-tetrahydro-benzo[d]-thiazole
- DTXSID70998728
-
- Inchi: 1S/C9H13NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h7,11H,2-5H2,1H3
- InChI-sleutel: VQVKKIYLIHOYPJ-UHFFFAOYSA-N
- LACHT: S1C(C)=NC2=C1CCC(CO)C2
Berekende eigenschappen
- Exacte massa: 183.07189
- Monoisotopische massa: 183.072
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 61.4Ų
Experimentele eigenschappen
- Dichtheid: 1.191
- Kookpunt: 323°C at 760 mmHg
- Vlampunt: 149.2°C
- Brekindex: 1.571
- PSA: 33.12
5-Benzothiazolemethanol,4,5,6,7-tetrahydro-2-methyl- Gerelateerde literatuur
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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